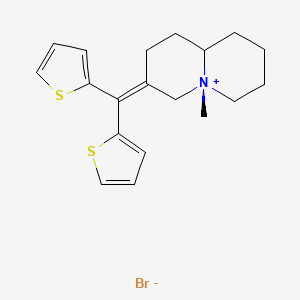
Tiquizium (bromide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tiquizium bromide is an organic bromide salt of tiquizium. It is primarily used as an antispasmodic drug for the treatment of convulsion and hypermobility in conditions such as gastritis, gastric ulcer, duodenal ulcer, enteritis, irritable bowel syndrome, gallbladder disease, biliary tract disease, and urolithiasis . The compound has a molecular formula of C19H24NS2.Br and a molecular weight of 410.4 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tiquizium bromide can be synthesized through various methods involving thiophene derivatives. One common method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of tiquizium bromide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and not publicly disclosed.
Análisis De Reacciones Químicas
Types of Reactions
Tiquizium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene rings in the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of tiquizium, while oxidation and reduction reactions can modify the thiophene rings.
Aplicaciones Científicas De Investigación
Tiquizium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of thiophene derivatives and their reactivity.
Biology: Investigated for its effects on muscarinic receptors and its potential as an antimuscarinic agent.
Medicine: Used as an antispasmodic drug to treat gastrointestinal, biliary, and urinary disorders.
Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry.
Mecanismo De Acción
Tiquizium bromide exerts its effects primarily by acting as a muscarinic antagonist. It binds to muscarinic cholinergic receptors but does not activate them, thereby blocking the actions of endogenous acetylcholine or exogenous agonists . This action prevents spasms of smooth muscles in the gastrointestinal, biliary, and urinary systems . The compound has a high affinity for M1, M2, and M3 muscarinic receptor subtypes .
Comparación Con Compuestos Similares
Similar Compounds
- Timepidium bromide
- Tiaprofenic acid
- Tinoridine
- Tenidap
- Zileuton
Uniqueness
Tiquizium bromide is unique due to its specific structure, which includes two thiophene rings and a quaternary ammonium group. This structure contributes to its high affinity for muscarinic receptors and its effectiveness as an antispasmodic agent . Compared to similar compounds, tiquizium bromide has a distinct mechanism of action and a broader range of therapeutic applications.
Propiedades
Fórmula molecular |
C19H24BrNS2 |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
(5R)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;bromide |
InChI |
InChI=1S/C19H24NS2.BrH/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18;/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3;1H/q+1;/p-1/t16?,20-;/m1./s1 |
Clave InChI |
VKBNGRDAHSELMQ-ALAWQYECSA-M |
SMILES isomérico |
C[N@+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-] |
SMILES canónico |
C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



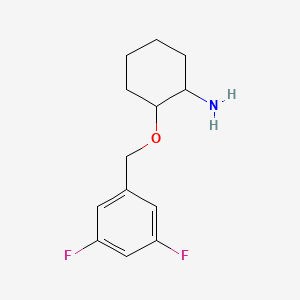
![2-Amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14779035.png)
![tert-butyl 2-[5-(4-iodophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14779042.png)
![5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779044.png)
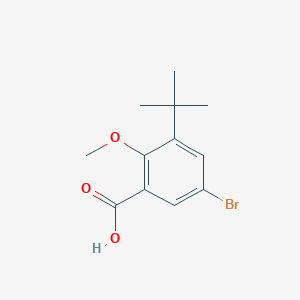
![tert-butyl (3aS)-3a-(aminomethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14779050.png)

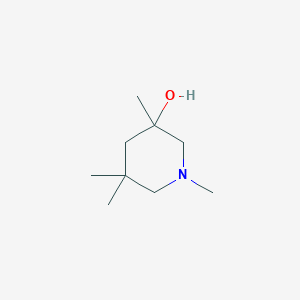



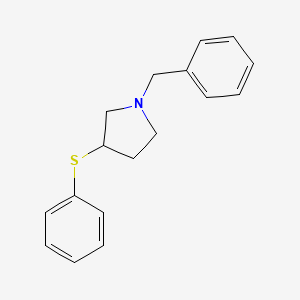
![2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid](/img/structure/B14779108.png)
